molecular formula C9H8FN3 B13339135 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

Cat. No.: B13339135
M. Wt: 177.18 g/mol
InChI Key: GHJAVFWBPIHTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and anticancer drug discovery. The compound features a benzimidazole core, a privileged structure in pharmacology known for its diverse biological activities, which is further functionalized with a fluoro-substituted aniline moiety . This molecular architecture is designed to mimic purine bases, facilitating interaction with biological targets such as enzymes and DNA, a common mechanism for many therapeutic agents . In research settings, this compound serves as a key synthetic intermediate for developing novel small-molecule inhibitors. Its potential mechanisms of action, based on studies of analogous 2-substituted benzimidazoles, include acting as a DNA-binding or DNA-intercalating agent, disrupting cancer cell division, and functioning as an enzyme inhibitor targeting pathways crucial for cell proliferation . Some related compounds have also been shown to inhibit tubulin polymerization, a established strategy in cancer therapy that leads to cell cycle arrest and apoptosis . Researchers value this chemical for constructing more complex molecules to probe structure-activity relationships and develop targeted therapies with multi-modal mechanisms of action. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is strictly prohibited for personal use, including ingestion or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

4-fluoro-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)

InChI Key

GHJAVFWBPIHTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=CN2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Design of Synthetic Routes

The synthesis of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine can be approached through several strategic disconnections. The primary considerations involve the sequence of introducing the three key components: the fluorine atom, the primary amine, and the imidazole (B134444) ring onto the central phenyl core. The timing of these introductions is critical, as the electronic nature of the substituents significantly influences the reactivity of the aromatic ring in subsequent steps. Two principal retrosynthetic pathways are commonly considered:

Pathway A: Formation of the imidazole ring on a pre-functionalized fluorinated benzene (B151609) derivative. This often begins with a fluorinated o-phenylenediamine (B120857) or a related precursor.

Pathway B: Creation of the aryl-imidazole bond via a cross-coupling reaction, linking a pre-formed imidazole ring with a functionalized fluorophenyl ring.

Exploration of Precursor Reactivity and Functional Group Interconversions

The choice of starting materials is foundational to any synthetic strategy. For this target molecule, precursors such as 2,4-difluoronitrobenzene, 4-fluoro-2-nitroaniline, or 2-bromo-5-fluoroaniline (B94856) are logical starting points. The reactivity of these precursors is dictated by their existing functional groups, which often need to be modified or converted during the synthesis.

Functional Group Interconversion (FGI) is a cornerstone of this process, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edu A critical FGI in many synthetic routes to this molecule is the reduction of a nitro group to a primary amine. This is typically the final or penultimate step, as the strongly activating and nucleophilic nature of the amine can interfere with earlier reactions.

Key Functional Group Interconversions:

Initial GroupTarget GroupTypical ReagentsPurpose in Synthesis
Nitro (-NO2)Amine (-NH2)H2/Pd/C, SnCl2/HCl, Fe/NH4ClIntroduction of the essential phenylamine moiety.
Halide (-Br, -I)Amine (-NH2)NaN3 followed by reduction; Buchwald-Hartwig AminationIntroduction of the amine or for coupling reactions.
Hydroxyl (-OH)Halide (-Cl, -Br)SOCl2, PBr3Activation for nucleophilic substitution or coupling. vanderbilt.edu
Aldehyde (-CHO)Imidazole RingCondensation with o-phenylenediamineFormation of the heterocyclic ring system.

This table presents common functional group interconversions relevant to the synthesis of complex aromatic amines, based on established organic chemistry principles.

Nucleophilic Aromatic Substitution Approaches for Fluorination

Introducing the fluorine atom onto the aromatic ring can be effectively achieved through Nucleophilic Aromatic Substitution (SNAr). nih.gov This reaction is most efficient when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. nih.gov

A plausible strategy involves starting with a precursor like 2,4-dinitrochlorobenzene. The chlorine atom can be displaced by a fluoride (B91410) ion (from sources like KF or CsF) to yield 2,4-dinitrofluorobenzene. The presence of two nitro groups strongly facilitates this substitution. Subsequently, one nitro group can be selectively reduced or participate in further transformations. The SNAr approach is advantageous for introducing fluorine early in the synthesis, as fluorinated starting materials are often readily available. researchgate.net

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a crucial step in the synthesis. One of the most common and robust methods is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. ijrpc.com

In the context of synthesizing this compound, a key intermediate would be 4-fluoro-1,2-diaminobenzene. This precursor can be reacted with imidazole-2-carboxylic acid or a related equivalent to form the desired linkage and simultaneously construct the benzimidazole (B57391) core, which is structurally related to the target's phenyl-imidazole linkage. More directly for the target molecule, a fluorinated phenylenediamine precursor could be condensed with an imidazole-2-carboxaldehyde followed by oxidative cyclization. Various reagents and conditions have been developed for this type of transformation. organic-chemistry.orgresearchgate.net

Examples of Imidazole/Benzimidazole Cyclization Conditions:

Diamine PrecursorCarbon SourceCatalyst/ConditionsReference
o-phenylenediaminep-aminobenzoic acido-phosphoric acid, 180-200 °C ijrpc.com
4-chloro-o-phenylenediamineanthranilic acidCondensation researchgate.net
BenzilSubstituted AldehydeMethane sulphonic acid, solvent-free amazonaws.com

This table illustrates common methods for the synthesis of imidazole and benzimidazole rings, which are structurally analogous to the target compound.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Imidazole Linkages

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net For the target molecule, this strategy is ideal for constructing the bond between the phenyl ring and the imidazole ring.

Two main approaches are viable:

Suzuki Coupling: This involves the reaction of an aryl halide (e.g., 2-bromo-5-fluoroaniline derivative) with an imidazolylboronic acid or ester. The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.com

Buchwald-Hartwig Amination: While typically used for C-N bond formation, related palladium-catalyzed reactions can be used to couple N-heterocycles with aryl halides. rsc.orgnih.gov This could involve coupling a protected 2-halo-4-fluoroaniline with imidazole.

These reactions are valued for their high functional group tolerance, allowing for their use late in the synthesis after other sensitive groups have been installed. researchgate.netnih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. rsc.org

Typical Conditions for Palladium-Catalyzed Cross-Coupling:

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst System (Catalyst/Ligand)Base
Suzuki CouplingAryl Bromide/IodideArylboronic AcidPd(dppf)Cl2 or Pd2(dba)3/LigandNa2CO3, K2CO3
Buchwald-HartwigAryl Bromide/ChloridePrimary/Secondary AminePd2(dba)3/BrettPhos or RuPhosNaOtBu, KOPh

This table summarizes typical conditions for Suzuki and Buchwald-Hartwig cross-coupling reactions, which are powerful methods for forming the key bonds in the target molecule. mdpi.comrsc.org

Reductive Amination and Amine Introduction Techniques

The introduction of the primary amine on the phenyl ring is most commonly achieved by the reduction of a nitro group precursor. This transformation is highly efficient and can be accomplished with a variety of reagents, offering flexibility based on the other functional groups present in the molecule. Common methods include catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reduction using metals in acid (e.g., SnCl2 in HCl or Fe in acetic acid).

Alternatively, reductive amination of a ketone precursor can form amines. nih.gov While less direct for synthesizing an aromatic amine like the one in the target compound, this method is a powerful tool for producing primary amines from carbonyl compounds in other contexts, often using reagents like sodium cyanoborohydride or specialized catalysts. nih.govmdpi.com

Development of Novel One-Pot and Multicomponent Reaction Pathways

To improve synthetic efficiency, reduce waste, and shorten reaction times, significant research has focused on developing one-pot and multicomponent reactions (MCRs). nih.gov An MCR for synthesizing a substituted imidazole, for instance, might involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source in a single step. amazonaws.com

For this compound, a hypothetical one-pot process could involve a sequence where a palladium-catalyzed coupling is immediately followed by a nitro group reduction in the same reaction vessel without isolating the intermediate. Such tandem processes are increasingly popular in pharmaceutical synthesis as they streamline production. scispace.com Designing a successful one-pot reaction requires careful selection of reagents and conditions that are compatible with all reaction steps. nih.gov

Optimization of Reaction Conditions and Isolation Methodologies

The synthesis of 2-arylimidazoles, including this compound, is a focal point of extensive research, leading to various synthetic protocols. A prevalent method involves the cyclocondensation of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or modern variations thereof. Another common and often high-yielding approach is the reaction of an arylamidine with an α-haloketone.

Optimization of these synthetic routes is crucial for achieving high yields and purity, particularly for its use as a pharmaceutical intermediate. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, catalyst, and the nature of the starting materials. For instance, the synthesis of 2-arylimidazole-4-carboxylic acids has been achieved through chemoselective cyclizations of arylamidines with methyl-2-chloroacetoacetate under mild conditions. nih.gov The flexibility of this strategy allows for rapid access to various derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. In the preparation of related ethyl 2-aryl-1H-imidazole-4(5)-carboxylate derivatives, a Suzuki reaction was performed using microwave irradiation at 140 °C for 2 hours, significantly reducing the reaction time compared to conventional heating. mdpi.com

Isolation and purification of the final product typically involve standard laboratory techniques. After the reaction is complete, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). mdpi.com Subsequent purification can be achieved through column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system, such as ethanol (B145695) or a mixture of ethyl acetate and petroleum ether. ijrpc.com The final purity is then confirmed using analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry.

Table 1: Optimization Parameters in 2-Arylimidazole Synthesis

ParameterVariationTypical OutcomeReference
Reaction TypeArylamidine CyclizationMild conditions, good chemoselectivity nih.gov
Coupling ReactionSuzuki CouplingAccess to diverse aryl substitutions mdpi.com
Energy SourceMicrowave IrradiationReduced reaction times, improved yields mdpi.com
SolventDMF, 1,4-Dioxane, EthanolSolubility of reagents, influences reaction rate mdpi.comijrpc.com
PurificationColumn Chromatography, RecrystallizationHigh purity of the final compound ijrpc.com

Chemical Reactivity and Functionalization Strategies

The structure of this compound features three distinct reactive sites: the fluorinated phenyl ring, the primary amine (phenylamine) functionality, and the imidazole moiety. This allows for a wide range of functionalization strategies.

The phenyl ring is substituted with a strongly activating amino group (-NH₂) and a moderately deactivating, ortho-, para-directing fluoro group (-F). The amino group's powerful activating and ortho-, para-directing effect is dominant. The imidazole ring, being electron-rich, also influences the reactivity of the phenyl ring. Electrophilic aromatic substitution (SEAr) will preferentially occur at the positions ortho and para to the amino group. Given the substitution pattern, the primary positions for electrophilic attack are C5 and C3. The fluorine at C4 and the imidazole at C2 sterically hinder the adjacent positions. The introduction of fluorine into a phenylalanine structure, for example, can modulate properties like acidity, hydrophobicity, and bioavailability due to fluorine's high electronegativity. beilstein-journals.org Reactions involving aromatics with electron-donating groups tend to proceed in good yields. nih.gov

The primary amino group of the phenylamine moiety is a versatile functional handle. It behaves as a nucleophile and a base, allowing for a variety of chemical transformations. chemguide.co.uk

N-Acylation: The amine reacts readily with acyl chlorides or anhydrides to form amides. For example, reaction with ethanoyl chloride yields the corresponding N-phenylethanamide derivative. This reaction is often used to protect the amino group and reduce its activating effect during subsequent electrophilic aromatic substitution reactions. chemguide.co.uk

N-Alkylation: Reaction with haloalkanes can introduce alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines. chemguide.co.uk

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), a common reaction in the synthesis of various heterocyclic systems and ligands. ijrpc.com

The imidazole ring offers multiple sites for functionalization. The N-H proton is acidic and can be deprotonated with a suitable base (like sodium hydride) to form an imidazolide (B1226674) anion. researchgate.net This anion is a potent nucleophile that can react with electrophiles such as alkyl halides or acyl chlorides to afford N-substituted imidazole derivatives. rsc.org Furthermore, the lone pair on the other nitrogen atom allows for quaternization reactions. The development of anionic N-heterocyclic carbenes from imidazolium (B1220033) salts showcases the advanced derivatization potential of the imidazole core. rsc.org

For 2-substituted-1H-imidazoles, prototropic tautomerism is a key characteristic. The proton on the nitrogen can reside on either of the two nitrogen atoms of the imidazole ring. In the case of this compound, this involves the migration of the proton between the N1 and N3 positions of the imidazole ring.

The position of this equilibrium can be influenced by several factors, including the electronic nature of the substituents and the solvent. nih.gov In solution, there is typically a rapid interconversion between the two tautomeric forms. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies and stability of the different tautomers. researchgate.net For similar heterocyclic systems, it has been shown that the tautomeric ratio can be a function of the pKa values of the individual tautomers. nih.gov Experimental investigation using techniques like ¹H and ¹⁵N NMR spectroscopy in different solvents can provide direct evidence for the predominant tautomer in solution. rsc.org

Table 2: Potential Functionalization Reactions

Reactive SiteReaction TypeReagentsProduct Type
Phenylamine (-NH₂)N-AcylationAcyl chloride, AnhydrideAmide
Phenylamine (-NH₂)DiazotizationNaNO₂, HCl (aq)Diazonium Salt
Imidazole (N-H)N-AlkylationBase (e.g., NaH), Alkyl halideN-Alkyl Imidazole
Fluorinated Phenyl RingElectrophilic Substitutione.g., HNO₃/H₂SO₄Substituted Phenyl Ring

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of the 2-arylimidazole core often proceeds through a well-established pathway. For instance, in the synthesis from an arylamidine and an α-haloketone, the mechanism involves an initial nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the imidazole ring.

Mechanistic studies of transformations involving imidazole N-oxides have also provided valuable insights. These N-oxides can be prepared and subsequently reduced to the desired imidazoles, offering an alternative synthetic route. researchgate.net The use of mechanochemical methods, such as ball-milling, for the synthesis of imidazole N-oxides has been explored, and mechanistic studies suggest the activation of carbonyl groups under solvent-free conditions plays a key role. mdpi.com These studies highlight the intricate pathways and transient intermediates that govern the formation and reactivity of this important heterocyclic system.

Characterization of Reaction Intermediates

Currently, there is a lack of specific studies detailing the isolation and characterization of reaction intermediates in the synthesis of this compound. In analogous syntheses of other 2-arylimidazoles, proposed intermediates often include diimines and other condensation products formed in situ. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial for the identification of such transient species. For instance, in the synthesis of other imidazole derivatives, sodium imidazolate has been identified as a key intermediate. mdpi.com However, without dedicated research on this compound, any discussion on its specific intermediates remains speculative and based on generalizations from related structures.

Exploration of Potential Carbene or Radical-Based Mechanisms

The formation of the imidazole ring can, in some cases, involve pathways that include carbene or radical intermediates, although these are less common than the standard condensation mechanisms.

Carbene Mechanisms: N-heterocyclic carbenes (NHCs) are well-established as stable intermediates and catalysts in a variety of organic reactions. rsc.orgnih.gov In the context of imidazole synthesis, carbenes derived from imidazolium salts are of significant interest. nih.gov While there is no direct evidence of carbene-based mechanisms in the synthesis of this compound, it is a plausible area for future investigation, particularly in metal-catalyzed cross-coupling reactions to form the C-C bond between the phenyl and imidazole rings.

Radical Mechanisms: Radical pathways in imidazole synthesis are also an area of ongoing research. These mechanisms could be initiated by single-electron transfer (SET) processes and may involve radical cations or anions as intermediates. The presence of a fluorine atom on the phenyl ring could potentially influence the stability of such radical intermediates, thereby affecting the reaction pathway. However, specific studies confirming radical mechanisms for the synthesis of this compound have not been identified.

Kinetic and Thermodynamic Analysis of Transformation Processes

A thorough understanding of a chemical transformation requires both kinetic and thermodynamic data. Kinetic studies would provide information on the reaction rates and the factors that influence them, such as temperature, concentration, and catalysts. Thermodynamic analysis would offer insights into the feasibility and equilibrium position of the synthetic reactions.

Unfortunately, there is no published kinetic or thermodynamic data specifically for the synthesis of this compound. Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable theoretical data on the thermodynamics and kinetics of the reaction pathways. nih.govresearchgate.net Such computational work has been applied to other imidazole derivatives to predict properties and reaction outcomes, but similar studies on this compound are not currently available. mdpi.comnih.govresearchgate.net

Advanced Crystallographic Studies and Solid State Analysis

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Purity and Phase Identification

  • No specific data available.
  • To provide a comprehensive and accurate analysis as requested, dedicated crystallographic studies on 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine would need to be conducted and published.

    Computational Chemistry and Theoretical Modeling

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be utilized to predict its structural, electronic, and spectroscopic properties.

    The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until these forces become negligible.

    The resulting optimized structure would provide key structural parameters, including bond lengths (in Ångströms, Å) and bond angles (in degrees, °). For instance, one would expect to determine the precise lengths of the C-F, C-N, C=N, C-C, N-H, and C-H bonds, as well as the bond angles within the phenyl and imidazole (B134444) rings and the dihedral angles describing the relative orientation of these two rings. Validation of the optimized structure is confirmed by ensuring that all calculated vibrational frequencies are positive, which indicates that the geometry corresponds to a true energy minimum.

    Table 1: Hypothetical Optimized Structural Parameters for this compound (Note: This table is illustrative as specific data is unavailable.)

    Parameter Bond/Angle Theoretical Value (Å or °)
    Bond Length C-F Value
    C-NH2 Value
    C-C (Phenyl) Value
    C-N (Imidazole) Value
    C=N (Imidazole) Value
    Bond Angle F-C-C Value
    C-C-NH2 Value
    C-N-C (Imidazole) Value
    Dihedral Angle Phenyl-Imidazole Value

    Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

    The energy of the HOMO (EHOMO) and LUMO (ELUMO) would be calculated, and their difference, the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), would be determined. A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule involved in electron donation and acceptance. For this compound, one might expect the HOMO to be localized on the electron-rich phenylamine moiety and the LUMO to be distributed across the imidazole ring and the C-F bond.

    Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data is unavailable.)

    Parameter Energy (eV)
    EHOMO Value
    ELUMO Value
    Energy Gap (ΔE) Value

    A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different values of the electrostatic potential. Typically, red regions represent the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

    For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the amine group, as well as the fluorine atom, due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the amine and imidazole N-H groups.

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer, delocalization, and hyperconjugative interactions. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

    Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) (Note: This table is illustrative as specific data is unavailable.)

    Donor NBO Acceptor NBO E(2) (kcal/mol)
    LP(N)Amine π*(C-C)Phenyl Value
    LP(N)Imidazole π*(C=N)Imidazole Value
    π(C-C)Phenyl π*(C-C)Phenyl Value

    DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.

    The analysis would involve identifying the vibrational modes associated with specific functional groups, such as the N-H stretching of the amine and imidazole, the C-F stretching, C-H stretching of the aromatic rings, and various ring deformation modes. This allows for a detailed assignment of the experimental IR and Raman spectra.

    Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments (Note: This table is illustrative as specific data is unavailable.)

    Vibrational Mode Calculated Frequency (cm-1) Scaled Frequency (cm-1)
    N-H Stretch (Amine) Value Value
    N-H Stretch (Imidazole) Value Value
    C-H Stretch (Aromatic) Value Value
    C-F Stretch Value Value
    C=N Stretch (Imidazole) Value Value

    Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. These properties are related to how a molecule's charge distribution is affected by an external electric field. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

    The calculation of these properties for this compound would provide insight into its potential as an NLO material. The presence of electron-donating (amine) and electron-withdrawing (fluoro, imidazole) groups connected by a π-conjugated system suggests that the molecule could exhibit significant NLO properties due to intramolecular charge transfer.

    Table 5: Hypothetical Calculated NLO Properties (Note: This table is illustrative as specific data is unavailable.)

    Property Calculated Value Units
    Dipole Moment (μ) Value Debye
    Mean Polarizability (α) Value a.u.
    First Hyperpolarizability (βtot) Value a.u.

    Tautomeric Preference and Energy Landscape Studies

    An analysis of the tautomeric preference for this compound would involve computational methods to determine the relative stabilities of its possible tautomeric forms. The imidazole ring, in particular, can exhibit different tautomers depending on the position of the hydrogen atom on the nitrogen atoms. Theoretical calculations, such as Density Functional Theory (DFT), would be employed to optimize the geometry of each tautomer and calculate their single-point energies. The relative energies would indicate the most stable tautomer in the gas phase.

    To construct an energy landscape, various conformations of each tautomer would be explored by systematically rotating the rotatable bonds, specifically the bond connecting the phenyl and imidazole rings and the bond of the amine group. The resulting potential energy surface would reveal the global and local energy minima, providing insights into the molecule's conformational flexibility.

    Table 1: Hypothetical Relative Energies of this compound Tautomers

    TautomerMethod of CalculationRelative Energy (kcal/mol)
    Tautomer ADFT (B3LYP/6-31G)Data Not Available
    Tautomer BDFT (B3LYP/6-31G)Data Not Available
    Tautomer CDFT (B3LYP/6-31G*)Data Not Available

    This table is illustrative. No experimental or computational data is currently available for this compound.

    Molecular Dynamics (MD) Simulations

    Conformational Analysis and Exploration of Dynamic Behavior

    Molecular dynamics simulations could provide a detailed understanding of the dynamic behavior of this compound over time. By simulating the motion of atoms based on a given force field, MD simulations can explore the conformational space of the molecule, identifying the most populated conformational states and the transitions between them. Analysis of the simulation trajectory would reveal the flexibility of different parts of the molecule and the timescales of conformational changes.

    Solvent Effects on Molecular Conformation and Interactions

    To understand the behavior of this compound in a biological or chemical environment, MD simulations in explicit solvent (e.g., water) would be crucial. These simulations would show how solvent molecules interact with the solute, influencing its conformation and dynamics. The analysis of radial distribution functions and hydrogen bonding patterns would provide a quantitative description of the solvation shell and specific solute-solvent interactions.

    Quantum Chemical Investigations on Reactivity

    Reaction Pathway Elucidation and Transition State Characterization

    Quantum chemical methods are instrumental in elucidating potential reaction pathways for this compound. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located and characterized. Frequency calculations would confirm the nature of these stationary points, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

    Energy Barriers and Rate Constant Predictions

    Once the transition states are identified, the energy barrier for each reaction step can be calculated as the difference in energy between the transition state and the reactants. This information is vital for predicting the feasibility and kinetics of a reaction. Using transition state theory, these energy barriers can be used to estimate the reaction rate constants, providing a theoretical prediction of the reaction kinetics.

    Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound

    Reaction StepComputational MethodEnergy Barrier (kcal/mol)Predicted Rate Constant (s⁻¹)
    Step 1DFT (B3LYP/6-31G)Data Not AvailableData Not Available
    Step 2DFT (B3LYP/6-31G)Data Not AvailableData Not Available

    This table is illustrative. No experimental or computational data is currently available for this compound.

    Coordination Chemistry and Ligand Design

    Exploration as a Ligand in Transition Metal Complexes

    There is no available research on the synthesis and characterization of transition metal complexes featuring 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine as a ligand.

    Rational Design of Metal Complexes for Catalytic Applications in Organic Transformations

    No studies have been published that explore the design or catalytic activity of metal complexes derived from this compound for any organic transformations.

    Potential Applications in Advanced Materials Science

    Precursor in the Development of Optoelectronic Materials

    The development of novel organic materials for optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs), is a rapidly advancing field. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic and photophysical properties. Substituted 2-phenyl-1H-imidazole derivatives are recognized as important scaffolds in the design of emitters and host materials for OLEDs.

    The compound 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine possesses key structural features that make it a valuable precursor for such materials. The presence of both an amino group and a fluorine atom can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, trifluoromethyl groups, which are strongly electron-withdrawing, are known to increase the HOMO-LUMO energy gap, facilitating a blue shift in photoluminescent emissions. ossila.com The interplay between the electron-donating amine and the electron-withdrawing fluorine in the target molecule could be tailored to achieve desired emission colors and improve device efficiency.

    Furthermore, imidazole (B134444) derivatives are utilized in the synthesis of phosphorescent emitters, particularly in complexes with heavy metals like iridium. ossila.com The nitrogen atoms of the imidazole ring in this compound could serve as effective coordination sites for metal ions, forming the core of emissive organometallic complexes. Theoretical studies on similar 2,4,5-triphenyl imidazole-based dyes have shown that strategic substitutions on the phenyl rings can optimize the electronic and photovoltaic properties for applications in dye-sensitized solar cells (DSSCs). researchgate.net This suggests that the specific substitution pattern of this compound could be advantageous in tuning the optoelectronic characteristics of resulting materials.

    Below is a table summarizing the effects of relevant substituents on the photophysical properties of imidazole-based compounds, providing a basis for the potential of this compound.

    Substituent Typical Position on Phenyl Ring Electronic Effect Influence on Photophysical Properties Potential Application
    Amino (-NH2)ortho, paraElectron-donatingCan lead to red-shifted emission, enhances hole injection/transportOLED emitters, Hole-transport layers
    Fluoro (-F)paraElectron-withdrawing (inductive), Weakly donating (resonance)Can lead to blue-shifted emission, improves metabolic stability in biological contexts nih.govBlue OLED emitters
    Trifluoromethyl (-CF3)metaStrongly electron-withdrawingIncreases HOMO-LUMO gap, leading to blue-shifted emission ossila.comHigh-energy emitters

    Design and Synthesis of Responsive Materials (e.g., Fluorescent Photoswitches, Chemosensors)

    Responsive materials, which can change their properties in response to external stimuli such as light or the presence of chemical species, are at the forefront of materials innovation. The imidazole moiety is a key component in the design of many such "smart" materials due to its unique electronic and coordination capabilities.

    Fluorescent Photoswitches:

    Photochromic compounds, which undergo reversible changes in their absorption spectra upon irradiation with light, are the basis of fluorescent photoswitches. Diarylethenes incorporating a 2-(2-pyridyl)imidazole bridge have been synthesized and their photochromic and fluorescent properties studied. rsc.org The switching behavior in these molecules can be modulated by substituents on the imidazole and associated rings. While direct evidence for photoswitching in this compound is not available, its core structure is amenable to modifications that could induce such behavior. The electronic push-pull system created by the amino and fluoro groups could influence the stability of different isomeric states, a key factor in the performance of photoswitches.

    Chemosensors:

    The nitrogen atoms in the imidazole ring can act as binding sites for metal ions and other analytes, making imidazole derivatives excellent candidates for chemosensors. unigoa.ac.in The binding event can lead to a change in the fluorescence or color of the molecule, allowing for the detection of the target species. Imidazole-based fluorescent sensors have been developed for the detection of various ions, including cyanide and mercury. rsc.orgscispace.com

    In the context of this compound, the aniline (B41778) nitrogen and the imidazole nitrogens could cooperatively bind to analytes, potentially leading to high selectivity and sensitivity. The fluorescence of the molecule would likely be sensitive to changes in the local environment and electronic structure upon analyte binding. The electron-donating amino group and the electron-withdrawing fluorine atom would modulate the photophysical properties of the sensor, influencing its emission wavelength and quantum yield. This tailored electronic structure could be exploited to design highly specific chemosensors. For example, a substituted imidazole-based fluorescent probe has been effectively used for the detection of hydrazine. rsc.org

    The following table outlines the key features of imidazole-based responsive materials and the potential role of the functional groups present in this compound.

    Responsive Material Type Key Imidazole Feature Role of Phenyl Substituents (Amino and Fluoro) Sensing/Switching Mechanism
    Fluorescent Photoswitches Part of a photochromic system (e.g., diarylethene bridge)Modulate the energy levels of the different isomeric states, influencing switching efficiency and wavelength.Reversible light-induced isomerization leading to changes in fluorescence.
    Chemosensors Nitrogen atoms act as analyte binding sites. unigoa.ac.inTune the electronic properties of the fluorophore, affecting the emission and its response to analyte binding.Analyte binding alters the electronic structure, causing fluorescence quenching or enhancement. rsc.org

    Future Research Directions

    Development of Sustainable and Green Synthetic Methodologies

    The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine should prioritize the development of sustainable and green synthetic methodologies to minimize environmental impact and improve efficiency. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste.

    Future efforts should focus on the adoption of green chemistry principles. bohrium.comasianpubs.orgresearchgate.netresearchgate.net This includes the use of alternative energy sources such as microwave and ultrasound irradiation, which can lead to shorter reaction times and increased product yields. bohrium.com The exploration of biocatalysts, such as enzymes or even readily available natural products like lemon juice, could offer highly specific and environmentally friendly catalytic systems. researchgate.net Solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, should also be investigated to reduce the reliance on volatile organic compounds. asianpubs.orgresearchgate.net

    A comparative analysis of potential green synthetic routes is presented in Table 1.

    Table 1: Comparison of Potential Green Synthetic Methodologies

    Methodology Catalyst Solvent Energy Source Potential Advantages
    Microwave-Assisted Synthesis Metal nanoparticles Ethanol (B145695)/Water Microwave Reduced reaction time, higher yields
    Ultrasound-Assisted Synthesis Phase-transfer catalyst Aqueous media Ultrasound Enhanced reaction rates, milder conditions
    Biocatalysis Lipase/Amylase Buffer solution Conventional heating High selectivity, biodegradable catalyst

    Integration of Advanced Characterization Techniques for In-Situ Studies

    A thorough understanding of the structure-property relationships of this compound is crucial for its application. While standard characterization techniques such as NMR, IR, and mass spectrometry provide essential structural information, future research should integrate advanced characterization techniques for in-situ studies. These methods can provide real-time insights into the compound's behavior under various conditions.

    Advanced diffraction techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) could be employed to study the self-assembly and aggregation behavior of the compound in solution. nptel.ac.in For solid-state characterization, techniques such as High-Resolution Transmission Electron Microscopy (HR-TEM) and Atomic Force Microscopy (AFM) can provide detailed information about the morphology and surface properties of materials incorporating this compound. nptel.ac.in In-situ spectroscopic techniques, such as time-resolved fluorescence spectroscopy, could be used to monitor dynamic processes and interactions with other molecules in real-time.

    Expansion of Computational Models for Complex Systems

    Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, future computational studies should move beyond the analysis of the isolated molecule to the modeling of its behavior in more complex systems.

    Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used to calculate the molecular geometry, vibrational frequencies, and NMR chemical shifts, providing a strong correlation with experimental data. researchgate.net The energetic behavior of the compound in different solvent media can be examined using models like the Polarizable Continuum Model (PCM). researchgate.net Furthermore, molecular docking studies can be employed to predict the binding affinity and interaction modes of the compound with biological targets, which is particularly relevant for drug discovery applications. The development of more sophisticated models could also aid in understanding its interactions within materials science contexts, such as its role in organic light-emitting diodes (OLEDs) or sensors. researchgate.net

    Table 2: Proposed Computational Studies

    Computational Method Research Focus Predicted Outcomes
    Density Functional Theory (DFT) Electronic structure and reactivity HOMO-LUMO gap, electrostatic potential, reaction pathways
    Molecular Dynamics (MD) Conformational analysis and solvation Stable conformers, solvent effects on structure
    Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-ligand interactions Binding free energies, identification of key active site residues

    Exploration of Novel Application Domains in Emerging Technologies

    The unique chemical structure of this compound suggests its potential utility in a variety of emerging technologies. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity in biological systems, making it an interesting scaffold for medicinal chemistry. nih.govmdpi.com The imidazole (B134444) moiety is a common feature in many biologically active compounds and can also impart valuable photophysical properties. researchgate.net

    Future research should explore the following application domains:

    Medicinal Chemistry: The compound could be investigated as a potential inhibitor of enzymes such as kinases or urease, or as a modulator of receptors like the GABA-A receptor. nih.govnih.govelsevierpure.com Its potential as an antimicrobial or antiparasitic agent should also be explored. rsc.orgjchr.orgnih.gov

    Materials Science: The fluorescent properties of imidazole derivatives suggest that this compound could be a candidate for the development of novel organic fluorophores, chemosensors, or emitters for OLEDs. researchgate.netrsc.org Its ability to interact with metal ions could also be exploited in the design of new sensors. jchr.org

    Catalysis: The nitrogen atoms in the imidazole ring could act as ligands for metal catalysts, suggesting a role in the development of new catalytic systems for organic synthesis.

    Q & A

    Q. What are the common synthetic strategies for preparing 4-Fluoro-2-(1H-imidazol-2-yl)-phenylamine, and how can reaction conditions be optimized for high yield?

    The synthesis involves multi-step reactions, often starting with substituted anilines and imidazole precursors. A one-pot method using Raney Nickel and NaOH enables imidazole ring formation via deacylation and cyclization of 4-acylaminoisoxazoles, achieving yields up to 85% under optimized conditions (70°C, 6 hours) . Fluorination at the phenyl ring can be performed via electrophilic substitution before coupling with the imidazole moiety to minimize side products . Purification via column chromatography (ethyl acetate/hexane gradients) is recommended for isolating the target compound.

    Q. Why does this compound exhibit weaker basicity compared to aliphatic amines?

    The reduced basicity stems from electron-withdrawing effects of the fluorine substituent and delocalization of the amine nitrogen’s lone pair into the aromatic π-system and imidazole ring. Potentiometric titration in non-aqueous solvents (e.g., acetonitrile) reveals pKa values 3–5 units lower than aliphatic amines . UV-Vis spectroscopy can monitor protonation-dependent spectral shifts (e.g., λmax at 270–300 nm) to correlate electronic effects with basicity .

    Q. How can spectroscopic techniques validate the structure of this compound?

    • FT-IR : Confirm imidazole N-H stretches (3100–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
    • NMR : 1^1H NMR shows aromatic protons (δ 6.8–7.5 ppm) and imidazole protons (δ 7.2–8.1 ppm). 19^{19}F NMR detects the fluorine substituent (δ -110 to -120 ppm).
    • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 232.08) .

    Q. What solubility challenges arise during purification, and how can they be addressed?

    The compound’s low water solubility (due to aromaticity and fluorine hydrophobicity) necessitates polar aprotic solvents (e.g., DMF or DMSO) for dissolution. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity, while silica gel chromatography separates regioisomers .

    Advanced Research Questions

    Q. How can computational methods like DFT predict the electronic properties of this compound in catalytic systems?

    Density Functional Theory (DFT) calculations reveal the electron-withdrawing fluorine enhances imidazole’s electrophilicity, facilitating coordination with metal catalysts. For example, phenylamine moieties in PdAg nanoparticles promote CO₂ conversion to formic acid by stabilizing bicarbonate intermediates via hydrogen bonding (TON increases by 40% with 15% N-content) . B3LYP/6-311G++(d,p) basis sets are recommended for modeling charge-transfer interactions .

    Q. What structural features make this compound a potential Factor XIa inhibitor?

    The imidazole ring can coordinate with Factor XIa’s catalytic Ser195, while the fluorophenyl group occupies the S1 pocket. Janssen Pharmaceutica’s analogous 3-(1H-imidazol-2-yl) derivatives show sub-micromolar inhibition (KD = 0.8 μM) via SPR assays . Introducing electron-deficient substituents (e.g., nitro groups) at the phenyl para-position enhances binding affinity by 30% .

    Q. What crystallographic challenges arise in resolving its structure, and how can SHELX software address them?

    Challenges include imidazole ring disorder and weak diffraction. SHELXL refinement strategies:

    • Twinning : TWIN commands handle pseudo-merohedral twinning.
    • Disorder : DFIX restraints maintain bond distances (e.g., C-F = 1.34 Å).
    • Anisotropic displacement : TLS parameters model thermal motion. Li and Long resolved a related fluorophenyl structure (P1 space group, Z=4) using MoKα radiation (λ = 0.71073 Å) and 0.01 Å bond restraints .

    Q. How do substituent modifications impact its efficacy as a tauopathy aggregation inhibitor?

    Adding methyl groups to the imidazole ring increases hydrophobic interactions with tau fibrils, reducing aggregation by 60% in SH-SY5Y cell models . Dose-response assays (0.1–10 μM) with Thioflavin T fluorescence (Ex/Em = 450/485 nm) quantify inhibition efficacy.

    Q. What methodological considerations are critical for evaluating its catalytic role in CO₂ reduction?

    • XAFS/XPS : Confirm Pd-N bonding (Pd 3d₅/₂ at 335.2 eV) and nitrogen content (XPS N1s at 399.5 eV).
    • Kinetic studies : Reaction order with bicarbonate decreases from 1.2 to 0.7 as N-content increases, indicating transition-state stabilization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.